molecular formula C18H18Cl2O4 B10957866 Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B10957866
M. Wt: 369.2 g/mol
InChI Key: VFXDPKMXOZNPRB-UHFFFAOYSA-N
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Description

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C18H18Cl2O4 It is a derivative of furan, a heterocyclic aromatic compound, and contains a cyclohexyl group, a dichlorophenoxy group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with cyclohexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then reacted with 2,5-dichlorophenol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent due to the presence of the furan and dichlorophenoxy groups.

    Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in redox reactions, affecting cellular oxidative stress levels. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate can be compared with other similar compounds such as:

    Cyclohexyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate: Similar structure but with a different substitution pattern on the phenoxy group.

    Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide: Similar structure but with an amide group instead of an ester group.

    Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18Cl2O4

Molecular Weight

369.2 g/mol

IUPAC Name

cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C18H18Cl2O4/c19-12-6-8-15(20)17(10-12)22-11-14-7-9-16(23-14)18(21)24-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2

InChI Key

VFXDPKMXOZNPRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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